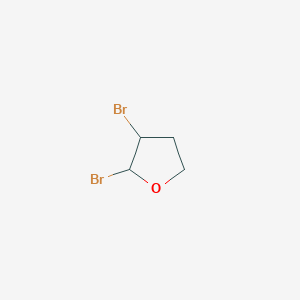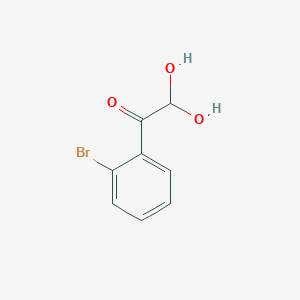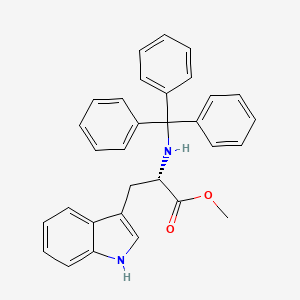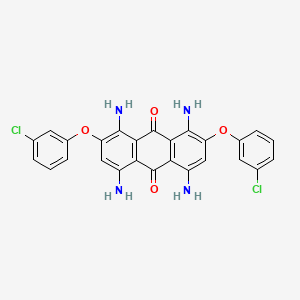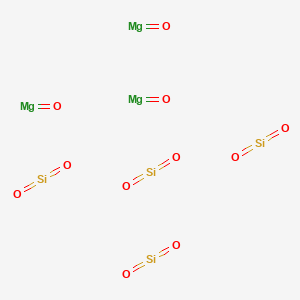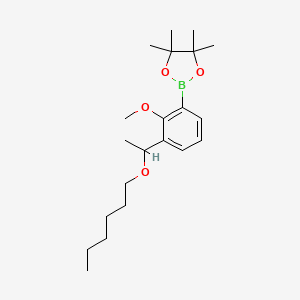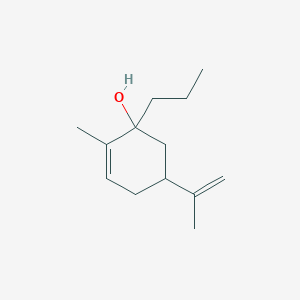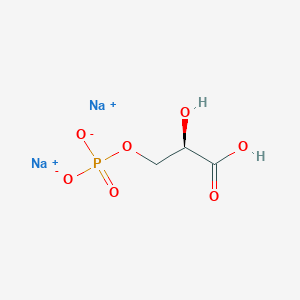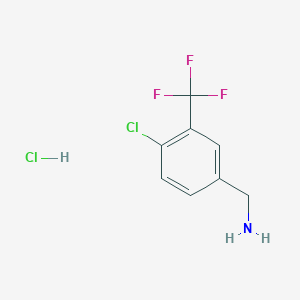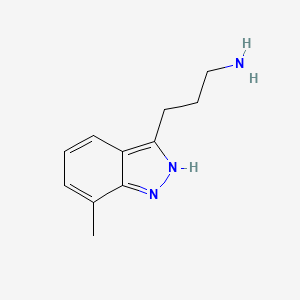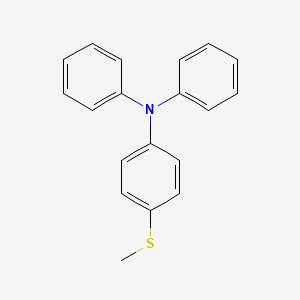![molecular formula C13H12N2O2 B13142291 Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
Ethyl [2,3'-bipyridine]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2,3’-bipyridine]-4-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as coordination chemistry, catalysis, and materials science. The presence of the ethyl ester group at the 4-position of the bipyridine framework enhances its chemical reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2,3’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting bipyridine derivative is then esterified to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of ethyl [2,3’-bipyridine]-4-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous or heterogeneous catalysts can be optimized to reduce costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Ethyl [2,3’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized bipyridine derivatives.
科学的研究の応用
Ethyl [2,3’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of ethyl [2,3’-bipyridine]-4-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The ethyl ester group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and functionality.
類似化合物との比較
Ethyl [2,3’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have applications in electrochromic devices.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
The uniqueness of ethyl [2,3’-bipyridine]-4-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
ethyl 2-pyridin-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-5-7-15-12(8-10)11-4-3-6-14-9-11/h3-9H,2H2,1H3 |
InChIキー |
DNYFQQYMCMAFGK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

